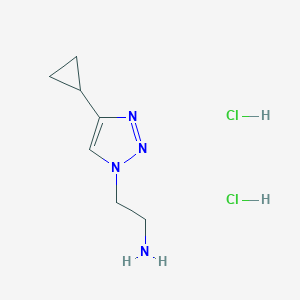

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H12N4.2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to an ethanamine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reagents: Cyclopropyl azide and propargylamine

Catalyst: Copper(I) iodide (CuI)

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2 in acetic acid at room temperature

Reduction: NaBH4 in methanol at 0°C

Substitution: Alkyl halides in the presence of a base such as triethylamine (TEA) at room temperature

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxide derivatives

Reduction: Formation of reduced triazole derivatives

Substitution: Formation of N-alkylated or N-acylated triazole derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride exhibit potential as anticancer agents. In particular, compounds that incorporate this triazole moiety have been investigated for their ability to inhibit specific cancer cell lines. For example:

- Case Study : A study demonstrated that triazole derivatives showed significant cytotoxic effects against prostate cancer cells, suggesting that modifications to the triazole structure could enhance their efficacy as anticancer drugs .

Acetylcholinesterase Inhibition

Another promising application of this compound is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase plays a critical role in neurotransmission and is a target for Alzheimer's disease treatment.

- Research Findings : Compounds similar to this compound have been shown to possess inhibitory activity against acetylcholinesterase. This suggests that further exploration of this compound could lead to the development of new therapeutic agents for neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies that involve cyclization reactions and functional group transformations. Its synthetic versatility makes it a valuable intermediate in the development of novel pharmaceuticals.

Synthetic Pathway Example

A common synthetic route involves:

- Formation of Triazole : Utilizing azide and alkyne coupling reactions.

- Substitution Reactions : Modifying the amine group to enhance biological activity.

Mecanismo De Acción

The mechanism of action of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the active sites of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide

- 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

- 1-(2-Cyclohexyl-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

Uniqueness

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the triazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a synthetic compound derived from the triazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the cyclopropyl group and the triazole ring, contribute to its diverse biological effects.

Synthesis and Structural Information

The synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC) and can be conducted under mild conditions using solvents like water or ethanol at room temperature .

Structural Formula:

- Molecular Formula: C7H12N4

- SMILES: C1CC1C2=CN(N=N2)CCN

- InChI Key: GFUMZGPBCAJZHH-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been studied as an inhibitor of the von Hippel-Lindau (VHL) protein, which regulates hypoxia-inducible factors (HIFs). By inhibiting VHL, the compound can influence gene expression related to angiogenesis and cellular metabolism .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine shows efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival. The structure activity relationship (SAR) analysis indicates that the presence of the triazole ring is crucial for enhancing cytotoxic effects against tumor cells .

Cytokine Modulation

In immunological studies, this compound influences cytokine release in peripheral blood mononuclear cells. It has been found to affect levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in modulating immune responses .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. |

| Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM; showed selective cytotoxicity compared to normal cells. |

| Cytokine Release | Reduced TNF-α and IL-6 levels by approximately 40% in stimulated PBMC cultures at concentrations of 10 µM. |

Propiedades

IUPAC Name |

2-(4-cyclopropyltriazol-1-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-3-4-11-5-7(9-10-11)6-1-2-6;;/h5-6H,1-4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMASEMPQILDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.